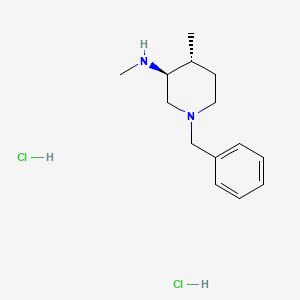

3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)-

Overview

Description

“3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)-” is a chemical compound with the CAS Number 1062580-52-2 . It is also known by other names such as “(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride” and "(3R,4R)-N,4-Dimethyl-1-(phenylmethyl)piperidine hydrochloride (1:2)" . This compound is a related compound of Tofacitinib and can be used to prepare selective inhibitors of Janus kinase 1 .

Molecular Structure Analysis

The molecular formula of this compound is C14H24Cl2N2 . The exact mass is 290.131653 . The structure of this compound can be found in various chemical databases .Physical And Chemical Properties Analysis

The molecular weight of this compound is 291.260 . Unfortunately, specific information on the density, boiling point, melting point, and flash point of this compound is not available .Scientific Research Applications

Synthesis and Pharmacological Activity : Muto et al. (1988) studied the synthesis and antihypertensive activities of stereo- and optical isomers of a compound structurally related to 3-Piperidinamine. They found that one isomer, benidipine hydrochloride, showed a very strong hypotensive effect (Muto et al., 1988).

Diastereoselective Syntheses : Schmitt et al. (2013) conducted diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols from 1,3-dimethyl-4-piperidinone, which is closely related to the compound of interest. They utilized key reactions to control the C3-C4 relative stereochemistry (Schmitt, Brown, & Perrio, 2013).

Pharmacological Properties of a Piperidine Derivative : Makulska and Jeske (1975) investigated the effects of a piperidine derivative on the central nervous system, cardiovascular system, and isolated organs of experimental animals, evaluating its analgesic and spasmolytic properties (Makulska & Jeske, 1975).

Opioid Receptor Antagonist : Thomas et al. (2003) identified a compound as a potent and selective kappa opioid receptor antagonist. The study highlighted the importance of stereochemistry in the piperidine core structure for opioid potency and selectivity (Thomas et al., 2003).

Discovery of a Small Molecule Motilin Receptor Agonist : Westaway et al. (2009) discovered a novel small molecule motilin receptor agonist, showcasing significant pharmacokinetic profiles and promising results in gastrointestinal transit models (Westaway et al., 2009).

Synthesis of Opioid Antagonists : Werner et al. (1996) described improved syntheses of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists, indicating potential application in opioid antagonism (Werner et al., 1996).

Analgesic Activity and Opioid Receptor Binding : Wang et al. (1995) synthesized and analyzed the analgesic activity and opioid receptor binding characteristics of stereoisomers of a piperidine derivative. The study emphasized the significance of stereochemistry in enhancing analgesic potency (Wang et al., 1995).

properties

IUPAC Name |

(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;;/h3-7,12,14-15H,8-11H2,1-2H3;2*1H/t12-,14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQNXCBXFOIHLH-OJNIYTAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Bromo-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1383149.png)

![tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383151.png)

![tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383152.png)

![Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383153.png)

![tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1383155.png)

![tert-Butyl 4-(2-aminoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383156.png)

![2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B1383161.png)

![5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B1383171.png)